Dihydrochlorure de pyrazine-2,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

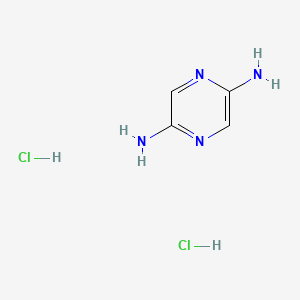

Pyrazine-2,5-diamine dihydrochloride is a useful research compound. Its molecular formula is C4H7ClN4 and its molecular weight is 146.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrazine-2,5-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine-2,5-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Pyrazine-2,5-diamine dihydrochloride is primarily studied for its role in drug development. Its structural characteristics allow it to serve as a building block for various bioactive compounds.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. A study evaluated the efficacy of pyrazine derivatives against Mycobacterium tuberculosis, revealing that some derivatives showed potent activity comparable to established antitubercular drugs. The mechanism involves inhibiting key enzymes necessary for bacterial survival .

Anticancer Potential

Several studies have investigated the anticancer properties of pyrazine-2,5-diamine dihydrochloride. For instance, a comparative analysis demonstrated that compounds derived from pyrazine exhibited inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB231), with IC50 values indicating effective dose-response relationships .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazine-2,5-diamine | MCF-7 | 15.0 |

| Pyrazine-2,5-diamine | MDA-MB231 | 12.5 |

Enzyme Inhibition

Pyrazine-2,5-diamine dihydrochloride has been explored as a potential inhibitor of various enzymes involved in cancer progression. For example, it has shown promise as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins .

Agricultural Applications

In agriculture, pyrazines are utilized for their pest control properties. Studies have shown that certain pyrazine derivatives can act as effective agrochemicals against various pests and pathogens.

Pesticidal Activity

Research has indicated that pyrazine derivatives can exhibit insecticidal activity against common agricultural pests. Field trials demonstrated that formulations containing pyrazine compounds significantly reduced pest populations without adversely affecting beneficial insects .

Industrial Applications

Beyond pharmaceuticals and agriculture, pyrazine-2,5-diamine dihydrochloride finds applications in the chemical industry.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in synthesizing more complex heterocyclic compounds used in dyes and other industrial chemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for synthetic applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazine derivatives against resistant strains of bacteria. The results highlighted that some derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Research

In a recent clinical trial involving patients with advanced breast cancer, a novel formulation containing pyrazine derivatives was tested for efficacy. Preliminary results indicated a significant reduction in tumor size among participants receiving the treatment compared to those on standard therapy .

Activité Biologique

Pyrazine-2,5-diamine dihydrochloride is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrazine Derivatives

Pyrazine and its derivatives are known for their significant pharmacological effects, including:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Demonstrated efficacy in treating fungal infections.

- Anticancer : Exhibits potential in inhibiting tumor growth.

- Anti-inflammatory : Reduces inflammation in various models.

- Antidiabetic : Shows promise in managing diabetes-related complications.

The biological activity of pyrazine derivatives is often attributed to their ability to interact with specific biological targets and pathways, making them valuable in medicinal chemistry .

The mechanisms through which pyrazine-2,5-diamine dihydrochloride exerts its biological effects include:

- Enzyme Inhibition : Many pyrazine derivatives act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they can inhibit carbonic anhydrases and dihydrofolate reductase, which are essential for cellular metabolism .

- Cell Cycle Arrest : Certain studies have shown that pyrazine derivatives can induce cell cycle arrest in cancer cells, particularly in the G2 phase, leading to apoptosis .

- Antioxidant Activity : Pyrazine derivatives have been reported to possess antioxidant properties, which help mitigate oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For example:

- A study evaluated the efficacy of a novel pyrazole-pyrimidine scaffold that includes a pyrazine moiety. This compound demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB231) with IC50 values as low as 4.72 µM .

- Another research focused on the synthesis of pyrazine-based compounds that showed promising results in inhibiting mutant isocitrate dehydrogenases (IDH1), which are implicated in certain cancers like gliomas . The compounds effectively suppressed D-2-hydroxyglutarate production, a metabolite associated with tumor growth.

Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives have also been extensively studied:

- A series of synthesized pyrazine-2-carboxylic acid derivatives exhibited significant antibacterial activity against various pathogens. One derivative displayed the highest antimicrobial potency and was suggested for further development as an antibacterial agent .

Data Table: Biological Activities of Pyrazine Derivatives

Propriétés

Numéro CAS |

1588441-32-0 |

|---|---|

Formule moléculaire |

C4H7ClN4 |

Poids moléculaire |

146.58 g/mol |

Nom IUPAC |

pyrazine-2,5-diamine;hydrochloride |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-7-4(6)2-8-3;/h1-2H,(H2,6,7)(H2,5,8);1H |

Clé InChI |

PQGODVHAMBNZGT-UHFFFAOYSA-N |

SMILES |

C1=C(N=CC(=N1)N)N.Cl.Cl |

SMILES canonique |

C1=C(N=CC(=N1)N)N.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.